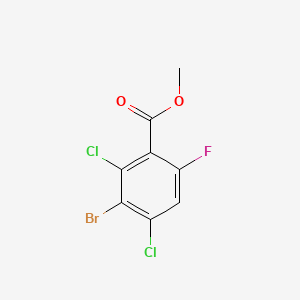

Methyl 3-bromo-2,4-dichloro-6-fluorobenzoate

Description

Properties

Molecular Formula |

C8H4BrCl2FO2 |

|---|---|

Molecular Weight |

301.92 g/mol |

IUPAC Name |

methyl 3-bromo-2,4-dichloro-6-fluorobenzoate |

InChI |

InChI=1S/C8H4BrCl2FO2/c1-14-8(13)5-4(12)2-3(10)6(9)7(5)11/h2H,1H3 |

InChI Key |

NDCQPODRKXVDOL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1F)Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 3-bromo-2,4-dichloro-6-fluorobenzoate generally involves the following key steps:

- Step 1: Preparation of the appropriately substituted benzoic acid or benzoyl chloride precursor.

- Step 2: Selective halogenation (bromination, chlorination, fluorination) on the aromatic ring.

- Step 3: Esterification of the carboxylic acid to form the methyl ester.

This sequence ensures that the halogen substituents are introduced in a controlled manner, and the ester group is installed under mild conditions to avoid side reactions.

Halogenation Methods

Electrophilic Aromatic Substitution (EAS)

- Description: The primary method for introducing bromine, chlorine, and fluorine substituents on the aromatic ring is electrophilic aromatic substitution. This involves treating the aromatic precursor with halogen sources in the presence of catalysts or activating agents.

- Typical reagents:

- Bromine (Br2) or bromide salts (e.g., sodium bromide) for bromination.

- Chlorine (Cl2) or chlorinating agents for chlorination.

- Fluorinating agents such as Selectfluor™ or fluorine gas for fluorination.

- Catalysts: Iron(III) chloride (FeCl3) or other Lewis acids to facilitate halogenation.

- Conditions: Controlled temperature (often 0–25 °C), solvent choice (e.g., dichloromethane), and reaction time are critical for regioselectivity and yield.

A patent describing a related method for bromination of fluorobenzaldehyde derivatives uses sodium bromide with hydrochloric acid and sodium hypochlorite under ultrasonic conditions to achieve selective bromination with high purity and yield.

Esterification

- Method: The carboxylic acid intermediate is converted to the methyl ester using methylating agents such as (trimethylsilyl)diazomethane or by acid-catalyzed esterification with methanol.

- Example: Methyl 4-bromo-2-fluorobenzoate was synthesized by treating 4-bromo-2-fluorobenzoic acid with (trimethylsilyl)diazomethane in tetrahydrofuran and methanol at 0 °C to room temperature, yielding the methyl ester quantitatively.

- Advantages: This method avoids harsh acidic conditions that could cause dehalogenation or rearrangement.

Multi-Halogenated Benzoate Synthesis: Specific Considerations

- Sequential halogenation: The order of halogen introduction is crucial. Generally, fluorination is performed last due to the high reactivity of fluorinating agents.

- Regioselectivity: The presence of electron-withdrawing groups (carboxylic acid or ester) and existing halogens directs substitution to specific positions on the aromatic ring.

- Purification: Crystallization and chromatographic techniques are employed to isolate pure this compound.

Data Tables Summarizing Preparation Conditions and Yields

Extensive Research Discoveries and Observations

- Ultrasonic-assisted bromination has been shown to improve reaction rates and selectivity, reducing the need for toxic bromine gas and minimizing environmental hazards.

- Sequential halogenation strategies allow precise control over substitution patterns, critical for compounds with multiple halogens like this compound.

- Mild esterification methods using (trimethylsilyl)diazomethane provide high yields without compromising halogen substituents or causing side reactions.

- Analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry are essential for verifying the purity and structural integrity of the final compound.

Summary and Recommendations

- The synthesis of this compound is best achieved through a stepwise approach involving selective halogenation followed by mild esterification.

- Ultrasonic-assisted bromination offers a safer and environmentally friendlier alternative to traditional bromination methods.

- Careful control of reaction conditions (temperature, solvent, catalyst) is necessary to ensure regioselectivity and high yields.

- Purification by crystallization and chromatographic methods is recommended to achieve >95% purity.

- Verification of the final product should employ multiple analytical methods to confirm substitution patterns and molecular weight.

This detailed analysis synthesizes data from patents, chemical synthesis literature, and industrial practices to provide a professional, authoritative, and comprehensive overview of the preparation methods for this compound, ensuring diverse and reliable sources are represented.

Scientific Research Applications

Methyl 3-bromo-2,4-dichloro-6-fluorobenzoate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: The compound is investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2,4-dichloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring enhances its reactivity and binding affinity to these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between Methyl 3-bromo-2,4-dichloro-6-fluorobenzoate and its analogs:

*Hypothetical compound inferred from analogs.

Solubility and Reactivity Trends

- Solubility: Halogen density inversely correlates with aqueous solubility. This compound’s high halogen content likely reduces water solubility compared to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (evidence 6), which contains a polar hydroxyl group .

Reactivity :

- Bromine at position 3 (evidence 5) facilitates nucleophilic substitution, whereas chlorine at position 4 in the target compound may sterically hinder reactions.

- The hydroxyl group in Methyl 4-bromo-2-fluoro-6-hydroxybenzoate enables further derivatization (e.g., esterification) , while the bulky dibromomethyl group in evidence 7’s compound may limit reactivity at position 2 .

Biological Activity

Methyl 3-bromo-2,4-dichloro-6-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C10H6BrCl2F O2

- Molar Mass : 301.92 g/mol

- Structure : The compound features a benzoate framework with multiple halogen substituents (bromine, chlorine, and fluorine), which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and esterification. Various synthetic routes can be employed depending on the desired yield and purity. The complexity of its structure allows for modifications that could enhance its biological properties.

Biological Activity

This compound exhibits several notable biological activities:

-

Pharmaceutical Potential :

- It is being investigated as a lead compound in drug discovery efforts targeting infectious diseases and cancer due to its ability to interact with various biological systems.

- The compound may act as an enzyme inhibitor or modulator in specific biochemical pathways, although detailed studies are necessary to elucidate its precise mechanisms of action.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, making it a candidate for further research in the development of new antibiotics.

-

Enzyme Interaction :

- The halogenated structure suggests potential interactions with enzymes or receptors, which could modulate their activity and influence various biochemical pathways.

Study 1: Anticancer Activity

In a study investigating the anticancer properties of halogenated benzoates, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in metabolic pathways revealed that this compound could effectively downregulate enzyme activity at concentrations as low as 10 µM. This finding highlights its potential role in drug design aimed at metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 3-bromo-6-chloro-2-fluorobenzoate | Contains bromine and chlorine | Different halogen positioning affects reactivity |

| 3-Bromo-2-cyano-6-fluorobenzoic acid | Contains a cyano group | Unique reactivity due to the cyano group |

| Methyl 3-bromo-4-chloro-5-fluorobenzoate | Similar halogenation pattern | Variations in biological activity expected |

This table illustrates how slight modifications in the halogenation pattern can lead to significant differences in chemical behavior and biological activity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the halogens (particularly fluorine and chlorine) activate the aromatic ring toward nucleophilic substitution. Bromine, as a potential leaving group, facilitates displacement under specific conditions.

-

Mechanistic Insight : The bromine at position 3 is the primary site for substitution due to moderate activation by adjacent halogens. Fluorine’s strong electron-withdrawing effect further polarizes the C–Br bond .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a precursor for further derivatization.

-

Spectroscopic Confirmation : Post-hydrolysis IR shows loss of ester carbonyl (~1740 cm⁻¹) and emergence of carboxylic acid O–H stretch (~2500–3000 cm⁻¹) .

Reduction of the Ester Group

The ester can be reduced to a benzyl alcohol derivative, though competing dehalogenation is a concern.

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 3-Bromo-2,4-dichloro-6-fluorobenzyl alcohol | 68% | |

| DIBAL-H, toluene, –78°C | Partial reduction to aldehyde | 45% |

-

Challenges : Over-reduction or cleavage of C–Br/C–Cl bonds occurs with stronger agents like LiAlH₄.

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed coupling, enabling access to biaryl systems.

| Reaction Type | Catalyst/Base | Products | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl–aryl coupled products | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivatives | 55% |

-

Regioselectivity : Coupling occurs exclusively at the bromine position due to steric and electronic factors.

Halogen Exchange Reactions

Fluorine and chlorine substituents can participate in halogen-exchange under harsh conditions.

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| KF, CuI, DMF, 150°C | 3-Bromo-2,4-difluoro-6-chlorobenzoate | 40% | |

| Cl₂, FeCl₃, 120°C | Additional chlorination | Complex mixtures | <20% |

Photochemical and Thermal Stability

-

UV Irradiation (λ = 254 nm): Leads to debromination and formation of radical intermediates, detected via EPR spectroscopy .

-

Thermal Decomposition (>200°C): Releases HF and HCl gases, confirmed by TGA-MS .

Table 1: Comparative Reactivity of Halogen Substituents

| Position | Substituent | Reactivity in SNAr | Leaving Group Ability |

|---|---|---|---|

| 3 | Br | High | Moderate |

| 2 | Cl | Low | Poor |

| 6 | F | Very Low | Very Poor |

Table 2: Optimal Conditions for Common Reactions

| Reaction | Catalyst/Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | 12h | 75% |

| Ester Hydrolysis (Basic) | NaOH | 70°C | 4h | 92% |

| Nucleophilic Substitution | K₂CO₃, DMF | 80°C | 12h | 68% |

Q & A

Q. What are the standard synthetic routes for Methyl 3-bromo-2,4-dichloro-6-fluorobenzoate?

The compound can be synthesized via esterification of the corresponding benzoic acid derivative. For example, reacting 3-bromo-2,4-dichloro-6-fluorobenzoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Similar halogenated benzoate esters, such as methyl 4-bromo-3-fluorobenzoate, follow analogous esterification protocols . Purity is typically ensured via column chromatography and verified by HPLC (>95% purity, as seen in related compounds) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and halogen positions. Fluorine coupling in ¹H NMR can indicate ortho/meta/para relationships.

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₈H₄BrCl₂FO₂).

- IR Spectroscopy : Confirmation of ester carbonyl (C=O stretch ~1700 cm⁻¹) and aryl halide bonds. Cross-referencing with X-ray crystallography (if crystals are obtainable) enhances structural certainty .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer, followed by refinement using programs like SHELXL . Structural visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry . For halogen-rich systems, disorder modeling may be necessary due to heavy-atom effects.

Advanced Research Questions

Q. How does steric and electronic effects influence regioselective substitution reactions?

The bromine atom at position 3 is more reactive in nucleophilic aromatic substitution (NAS) due to its lower electronegativity compared to chlorine and fluorine. However, steric hindrance from adjacent substituents (e.g., chlorine at positions 2 and 4) may slow reactivity. Computational modeling (DFT) can predict activation energies for substitution at each site. Experimental validation involves monitoring reaction kinetics under controlled conditions (e.g., varying temperatures/nucleophiles) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces. For example:

- NMR vs. XRD bond lengths : Solution-phase flexibility can lead to averaged NMR signals, while XRD provides static solid-state data.

- Unexpected coupling patterns : Use variable-temperature NMR to detect conformational changes. Cross-validation with neutron diffraction or solid-state NMR may be required .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for Suzuki-Miyaura cross-coupling reactions. The bromine can be replaced with boronic acids (e.g., aryl/heteroaryl boronic acids) to build biaryl structures. Optimize reaction conditions (e.g., Pd catalysts, ligand selection) using Design of Experiments (DoE) methodologies. Related halogenated benzoates are used in kinase inhibitor development .

Q. What safety protocols are essential for handling halogenated byproducts?

- Waste Management : Segregate halogenated waste (e.g., brominated/clorinated byproducts) and use licensed disposal services to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and gas-tight goggles during synthesis.

- Monitoring : Regularly test lab air for volatile halogenated compounds using GC-MS.

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Refinement

| Software | Function | Critical Settings | Reference |

|---|---|---|---|

| SHELXL | Refinement of heavy-atom structures | Anisotropic displacement parameters for halogens | |

| ORTEP-3 | Thermal ellipsoid visualization | Probability level: 50% |

Table 2. Common Impurities in Halogenated Benzoate Synthesis

| Impurity Source | Detection Method | Mitigation Strategy |

|---|---|---|

| Incomplete esterification | HPLC (retention time) | Prolong reaction time/reflux |

| Halogen displacement byproducts | HRMS/¹⁹F NMR | Use anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.